molecular formula C16H19Cl2N3O3S B14871339 Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Cat. No.: B14871339
M. Wt: 404.3 g/mol
InChI Key: VFOHGJUSFZQIFJ-UHFFFAOYSA-N
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Description

Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a 1,3,4-oxadiazole ring, and a dichlorobenzyl thioether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the dichlorobenzyl thioether: This step involves the nucleophilic substitution of a suitable dichlorobenzyl halide with a thiol group.

    Attachment of the tert-butyl carbamate: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions, although this is less common.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted dichlorobenzyl derivatives.

Scientific Research Applications

Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound may serve as a lead structure for the development of new pesticides or herbicides.

    Materials Science: Its unique structure can be exploited in the design of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways.

    Agrochemicals: It could function by disrupting essential biological processes in target pests or weeds.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)ethyl)carbamate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-triazol-2-yl)ethyl)carbamate: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the 1,3,4-oxadiazole ring in Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C16H19Cl2N3O3S

Molecular Weight

404.3 g/mol

IUPAC Name

tert-butyl N-[1-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H19Cl2N3O3S/c1-9(19-14(22)24-16(2,3)4)13-20-21-15(23-13)25-8-10-11(17)6-5-7-12(10)18/h5-7,9H,8H2,1-4H3,(H,19,22)

InChI Key

VFOHGJUSFZQIFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(O1)SCC2=C(C=CC=C2Cl)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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